molecular formula C8H16ClNO B6175112 7-methoxy-4-azaspiro[2.5]octane hydrochloride CAS No. 2503202-13-7

7-methoxy-4-azaspiro[2.5]octane hydrochloride

Cat. No.: B6175112
CAS No.: 2503202-13-7
M. Wt: 177.7
InChI Key:
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Description

7-methoxy-4-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C8H15NO.ClH. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-azaspiro[2.5]octane hydrochloride typically involves the reaction of a suitable azaspiro compound with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine.

Scientific Research Applications

7-methoxy-4-azaspiro[2.5]octane hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methoxy-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-azaspiro[2.5]octane hydrochloride: Lacks the methoxy group, which may affect its reactivity and binding properties.

    7-methoxy-4-azaspiro[2.5]octane: The non-hydrochloride form, which may have different solubility and stability characteristics.

Uniqueness

7-methoxy-4-azaspiro[2.5]octane hydrochloride is unique due to its methoxy group, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2503202-13-7

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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